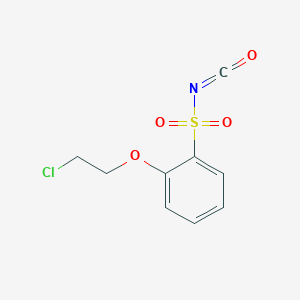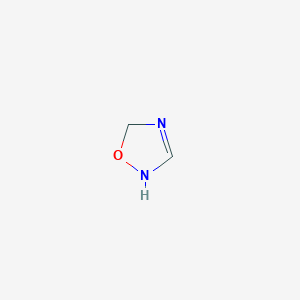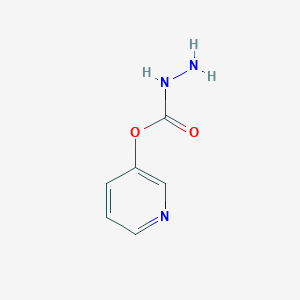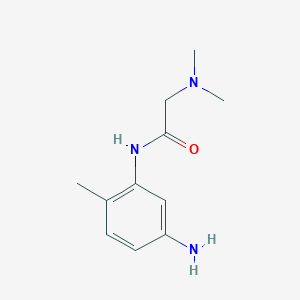
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide
Descripción general
Descripción
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide, also known as Lidocaine, is a widely used local anesthetic drug. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is a member of the amide class of local anesthetics, which work by blocking sodium channels in nerve fibers, thereby preventing the transmission of pain signals.
Aplicaciones Científicas De Investigación
Synthesis and Antimalarial Activity
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide derivatives have been investigated for their antimalarial activity. A study by Werbel et al. (1986) explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of related compounds. These compounds demonstrated excellent activity against resistant strains of Plasmodium berghei in mice and showed promise for clinical trials in humans due to their potential for extended protection against infection even after oral administration (Werbel et al., 1986).
Environmental Monitoring
In environmental science, derivatives of N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide have been used as fluorescent probes for the sensitive detection of carbonyl compounds in water samples. Houdier et al. (2000) described the use of a derivative as a molecular probe for trace measurement of carbonyl compounds, such as aldehydes and ketones, in environmental water samples, highlighting its potential for monitoring environmental pollutants (Houdier et al., 2000).
Potential Antipsychotic Agents
Research into the pharmacological applications of N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide derivatives has also extended into the development of novel antipsychotic agents. A study by Wise et al. (1987) synthesized and evaluated the pharmacological profile of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests their potential as novel antipsychotic agents with a unique mechanism of action (Wise et al., 1987).
Drug Metabolism and Analgesic Applications
Finally, derivatives of N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide have been explored in the context of drug metabolism and as novel analgesic and anti-inflammatory candidates. Ahmadi et al. (2014) synthesized new analogs of paracetamol with modifications in the phenyl moiety and evaluated their analgesic and anti-inflammatory activities. These derivatives exhibited higher analgesic and anti-inflammatory effects compared to acetaminophen alone, suggesting their potential as superior therapeutic agents (Ahmadi et al., 2014).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-5-9(12)6-10(8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVEPWCOCXGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588618 | |
| Record name | N-(5-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide | |
CAS RN |
946753-98-6 | |
| Record name | N-(5-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




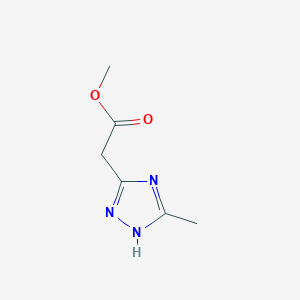

![Pyrimido[4,5-g]quinazoline](/img/structure/B1627642.png)


